molecular formula C23H23N5O2S B2522565 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide CAS No. 1203322-35-3

2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide

Cat. No.: B2522565
CAS No.: 1203322-35-3
M. Wt: 433.53
InChI Key: RSGSXJQKDFDGEP-UHFFFAOYSA-N
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Description

2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications

Cytochrome P450 Enzyme Inhibition

Research indicates that compounds structurally similar to 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide have been involved in studies focusing on the inhibition of Cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and understanding their inhibition is vital for predicting drug-drug interactions when multiple drugs are co-administered to patients. The study highlights the importance of selective chemical inhibitors in elucidating the involvement of specific CYP isoforms, suggesting potential relevance in pharmacokinetics and drug development research (Khojasteh et al., 2011).

Cyclooxygenase Inhibition

Vicinally disubstituted pyridazinones, a group to which the compound may be related, have shown potent and selective inhibition of COX-2 enzymes. A study on a similar compound, ABT-963, demonstrated excellent selectivity and potential for treating pain and inflammation associated with conditions like arthritis. This suggests that the compound might have therapeutic applications, potentially in the context of inflammatory conditions (Asif, 2016).

Synthesis of Bioactive Heterocycles

The pyrazole moiety, which is part of the compound's structure, is recognized as a pharmacophore in many biologically active compounds. It serves as a template for combinatorial and medicinal chemistry. Pyrazoles are used as synthons in organic synthesis and have displayed a wide range of biological activities, including anticancer and anti-inflammatory effects. The synthesis of pyrazole-appended heterocyclic skeletons has been achieved under various conditions, indicating the compound's potential as a versatile intermediate in the synthesis of bioactive molecules (Dar & Shamsuzzaman, 2015).

Mechanism of Action

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-16-18-14-25-28(19-10-6-7-11-20(19)30-2)22(18)23(27-26-16)31-15-21(29)24-13-12-17-8-4-3-5-9-17/h3-11,14H,12-13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGSXJQKDFDGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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